Tetrasodium 3,3'-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, including textiles, inks, and plastics. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) involves several steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key parameters such as reaction time, temperature, and pH are meticulously controlled to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Products vary based on the extent of oxidation but can include quinones and other oxidized aromatic compounds.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the production of colored materials, including textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can reduce or oxidize the azo groups, leading to changes in the compound’s color and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate
- Trisodium 3-[(2-chloro-4-nitrophenyl)azo]-4-hydroxy-5-[[2-hydroxy-4-[[3-hydroxy-4-[[4-[(4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonate
Uniqueness
Tetrasodium 3,3’-(iminobis((4-hydroxy-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)-2,1-phenylene)azo-4,1-phenyleneimino))bis(6-nitrobenzenesulphonate) is unique due to its specific structure, which includes multiple azo groups and nitro substituents. This structure imparts distinct color properties and reactivity, making it particularly useful in applications requiring stable and intense coloration.
Properties
CAS No. |
94158-42-6 |
---|---|
Molecular Formula |
C60H39N17Na4O22S4 |
Molecular Weight |
1570.3 g/mol |
IUPAC Name |
tetrasodium;5-[4-[[4-hydroxy-2-[5-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-2-[[4-(4-nitro-3-sulfonatoanilino)phenyl]diazenyl]anilino]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C60H43N17O22S4.4Na/c78-55-31-47(49(70-66-37-9-1-33(2-10-37)61-41-17-23-53(76(84)85)59(25-41)102(94,95)96)29-51(55)72-68-39-13-5-35(6-14-39)63-45-21-19-43(74(80)81)27-57(45)100(88,89)90)65-48-32-56(79)52(73-69-40-15-7-36(8-16-40)64-46-22-20-44(75(82)83)28-58(46)101(91,92)93)30-50(48)71-67-38-11-3-34(4-12-38)62-42-18-24-54(77(86)87)60(26-42)103(97,98)99;;;;/h1-32,61-65,78-79H,(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99);;;;/q;4*+1/p-4 |
InChI Key |
LWUYVRQRTOUVIV-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=CC(=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)[O-])O)O)N=NC9=CC=C(C=C9)NC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.